molecular formula C11H15ClN2O2S B3073213 3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide CAS No. 1017410-44-4

3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide

Cat. No.: B3073213
CAS No.: 1017410-44-4
M. Wt: 274.77 g/mol
InChI Key: UJKTTXWFFXVMKB-UHFFFAOYSA-N
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Description

3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide is a chemical compound with the molecular formula C11H15ClN2O2S and a molecular weight of 274.77 g/mol It is characterized by the presence of an amino group, a chloro group, and a cyclopentyl group attached to a benzenesulfonamide core

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzenesulfonamides.

    Oxidation: Formation of nitrobenzenesulfonamides.

    Reduction: Formation of cyclopentylamines.

Scientific Research Applications

3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-chloro-N-cyclopentylbenzenesulfonamide is unique due to the presence of both amino and chloro groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of reactions and applications compared to its similar compounds .

Properties

IUPAC Name

3-amino-4-chloro-N-cyclopentylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S/c12-10-6-5-9(7-11(10)13)17(15,16)14-8-3-1-2-4-8/h5-8,14H,1-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKTTXWFFXVMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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